molecular formula C10H13NO B2907661 trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol CAS No. 23671-90-1

trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2907661
CAS No.: 23671-90-1
M. Wt: 163.22
InChI Key: MVXMWBCEMDLFPP-NXEZZACHSA-N
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Description

trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol: is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a methylamino group and a hydroxyl group attached to the indane structure, making it an interesting subject for various chemical and biological studies.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information includes the precautionary statements P301 + P312 + P330, which advise to call a poison center or doctor if the user feels unwell after swallowing the compound, and to rinse the mouth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with indanone, which is a readily available starting material.

    Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting indanol is then subjected to amination using methylamine under suitable conditions to introduce the methylamino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl or methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • trans-2-(Methylamino)-cyclohexanol
  • trans-2-(Methylamino)-cyclopentanol

Comparison:

  • Structural Differences: While trans-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol has an indane structure, similar compounds like trans-2-(Methylamino)-cyclohexanol have a cyclohexane ring.
  • Reactivity: The presence of the benzene ring in this compound can influence its reactivity compared to its cyclohexane counterparts.
  • Applications: The unique structure of this compound may make it more suitable for specific applications in catalysis and drug development.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-12H,6H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMWBCEMDLFPP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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